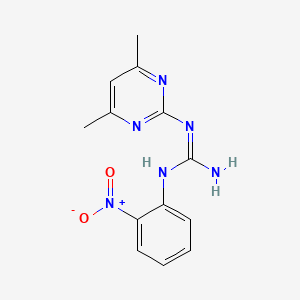
2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamides, including derivatives similar to 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide, involves complex chemical reactions that yield compounds with potential gastrokinetic activity. One study describes the preparation and evaluation of benzamide derivatives for their effects on gastric emptying, indicating the importance of the N-4 substituent in achieving potent in vivo activity. This research highlights the structural specificity required for desirable biological activity (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been analyzed through experimental and theoretical methods, including X-ray diffraction and density functional theory (DFT) calculations. Such analyses provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including nucleophilic fluorination, which is significant for creating radiotracers for positron emission tomography (PET) studies. Such reactions demonstrate the compounds' reactivity and the feasibility of introducing functional groups that can significantly alter their physical and chemical properties (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as polymorphism, have been studied to understand their stability and behavior under different conditions. These studies are essential for pharmaceutical applications, where the physical form of a compound can affect its bioavailability and efficacy (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of benzamide derivatives, are influenced by their molecular structure. Research has shown that the position of substituents on the benzamide ring significantly affects these properties, offering insights into designing compounds with specific chemical behaviors (Wu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide is Glycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.
Biochemical Pathways
The inhibition of glycogen phosphorylase affects the glycogenolysis pathway. This could lead to a decrease in glucose production, impacting energy metabolism within the cell .
Result of Action
The molecular and cellular effects of 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide’s action would depend on its specific interactions with glycogen phosphorylase and the subsequent impact on glycogenolysis. Potential effects could include altered glucose levels and changes in cellular energy metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide. For instance, extreme pH or temperature could affect the compound’s stability or its ability to interact with its target .
properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDFWWLAJVIOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)
![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5374443.png)
![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)